molecular formula C21H21N3O5S B4136211 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B4136211
M. Wt: 427.5 g/mol
InChI Key: HCYBIONTRSFVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including biomedicine and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine involves the inhibition of carbonic anhydrase, which results in the reduction of acid-base balance and fluid secretion. This inhibition leads to the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been shown to possess anti-viral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine also has some limitations, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for the research and development of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine could also be used as a tool for investigating the role of carbonic anhydrase in various physiological processes. Additionally, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine could be used as a starting point for the development of new anti-viral drugs.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine is a chemical compound that has significant potential for application in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its ability to inhibit carbonic anhydrase, make it a promising candidate for the development of new drugs and tools for scientific investigation. Further research is needed to fully understand the potential of 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine and to explore its future applications.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess significant anti-inflammatory, anti-cancer, and anti-viral properties. 1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.

properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-29-18-7-9-20(21(15-18)24(25)26)22-10-12-23(13-11-22)30(27,28)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYBIONTRSFVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxy-2-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.